D-4-Hydroxy-2-oxoglutarate is primarily sourced from biological systems where it is produced as a metabolite. It is classified as a γ-hydroxy-α-amino acid, which places it within a broader category of compounds that include various amino acids and their derivatives. This classification highlights its structural characteristics and functional roles in biological processes.
The synthesis of D-4-Hydroxy-2-oxoglutarate can be achieved through several methods, predominantly involving enzymatic reactions. One notable approach includes the use of transaminases that facilitate the conversion of 2-oxoglutarate into its hydroxy derivative. Enzymatic routes often feature tandem aldol addition-transamination reactions, which allow for high specificity and yield in producing γ-hydroxy-α-amino acids, including D-4-Hydroxy-2-oxoglutarate .
In laboratory settings, synthetic pathways utilizing substrates such as pyruvate and aldehydes have been explored. These methods typically involve one-pot reactions that streamline the synthesis process while maintaining enantioselectivity. The technical details surrounding these methods include optimizing reaction conditions such as pH, temperature, and substrate concentration to enhance product yield .
D-4-Hydroxy-2-oxoglutarate participates in various biochemical reactions, particularly those catalyzed by 4-hydroxy-2-oxoglutarate aldolase. This enzyme catalyzes the cleavage of D-4-Hydroxy-2-oxoglutarate into pyruvate and glyoxylate, which are further metabolized within cellular pathways .
The reaction mechanism involves the formation of an enzyme-substrate complex, followed by a series of steps leading to product formation. The kinetic parameters of this reaction have been studied extensively, revealing insights into enzyme efficiency and substrate specificity.
The mechanism by which D-4-Hydroxy-2-oxoglutarate functions within metabolic pathways typically involves its conversion into other metabolites through enzymatic action. For instance, when acted upon by 4-hydroxy-2-oxoglutarate aldolase, it undergoes cleavage to generate pyruvate and glyoxylate. This reaction is crucial for integrating amino acid metabolism with energy production pathways.
The process can be summarized as follows:
D-4-Hydroxy-2-oxoglutarate is typically found as a white crystalline solid under standard laboratory conditions. It has a solubility profile that allows it to dissolve readily in aqueous solutions, making it accessible for various biochemical assays.
The chemical properties include:
Relevant data from studies indicate that D-4-Hydroxy-2-oxoglutarate exhibits stability under typical storage conditions but may degrade under extreme pH or temperature variations .
D-4-Hydroxy-2-oxoglutarate has several applications in scientific research:
D-4-Hydroxy-2-oxoglutarate (D-HOG; systematic name: (2R)-2-hydroxy-4-oxopentanedioate) is a five-carbon α-keto acid derivative with significant roles in eukaryotic metabolism. Its molecular formula is C₅H₆O₆, yielding a molecular weight of 162.09 g/mol and a monoisotopic mass of 162.0164 Da [5] [8]. The compound features two carboxylate groups (pKₐ ≈ 2.45 and ~4.0), a ketone at C2, and a chiral hydroxyl group at C4 (Fig. 1). Its acid dissociation constants result in a net charge of −2 under physiological pH (7.0–7.4), influencing its solubility (>69 g/L) and cellular transport [5] [8].
Isomer specificity is critical for enzymatic recognition. D-HOG (4R-hydroxy configuration) serves as the physiological substrate for mitochondrial 4-hydroxy-2-oxoglutarate aldolase (HOGA) in humans, while the L-isomer is metabolically inert [3] [10]. This stereoselectivity arises from HOGA’s active site architecture, which accommodates the D-isomer’s spatial orientation through hydrogen bonding with residues Tyr168 and Asn78 [3] [9]. Racemic HOG mixtures (DL-4-hydroxy-2-oxoglutarate) occur chemically, but biological systems exclusively generate and process the D-enantiomer during hydroxyproline catabolism [3] [8].
Table 1: Chemical and Physical Properties of D-4-Hydroxy-2-oxoglutarate
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₅H₆O₆ | ECMDB [5] [8] |
Molecular Weight | 162.09 g/mol | PubChem [1] |
Chiral Centers | C4 (R-configuration) | ChEBI [10] |
Net Charge (pH 7.4) | −2 | ECMDB [5] |
Solubility in Water | 69.8 g/L | Predicted, ALOGPS [5] |
pKa (Strongest Acidic) | 2.45 | ChemAxon [5] |
Human HOGA (hHOGA) is a mitochondrial tetrameric lyase essential for cleaving D-HOG into pyruvate and glyoxylate. Structural insights derive primarily from X-ray crystallography (PDB: 3S5N, resolution: 2.50 Å), revealing a homotetrameric quaternary structure (dimer of dimers) with each monomer comprising 304 amino acids after mitochondrial targeting sequence cleavage [3] [9]. Each monomer folds into a (β/α)₈-barrel (TIM barrel) domain, characteristic of aldolases, but oligomerization creates a unique active site at monomer interfaces [9].
Tetrameric assembly (molecular weight ~140 kDa) is stabilized by hydrophobic interactions and hydrogen bonding networks, particularly involving Glu315 residues in the C-terminal domain [3] [4]. Disease-associated mutations (e.g., ΔE315 deletion) disrupt this assembly, leading to aggregation and loss-of-function [2] [3]. The tetramer’s central channel facilitates substrate access, with conformational changes upon pyruvate binding observed in the hHOGA-pyruvate Schiff base complex (PDB: 3S5O) [9]. This structure confirmed Lys196 as the catalytic nucleophile forming a covalent intermediate with the substrate’s keto group [3] [4].
Table 2: Key HOGA Crystal Structures
PDB ID | Ligand/Complex | Resolution (Å) | Key Findings |
---|---|---|---|
3S5N | Apo enzyme | 2.50 | Tetrameric assembly; TIM barrel fold [9] |
3S5O | Pyruvate-Schiff base | 1.97 | Lys196-substrate covalent bond; active site residues [3] [9] |
The HOGA active site resides at the dimer interface within each monomer, featuring a conserved catalytic tetrad: Lys196, Tyr168, Ser77, and Asn78 (Fig. 2). These residues orchestrate a type I aldolase mechanism:
Substrate specificity for D-HOG is enforced by:
Primary hyperoxaluria type 3 (PH3) mutations disrupt this architecture:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0